2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes methoxy, methylphenyl, and methylsulfanyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction using a thiol reagent and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxy, methylphenyl, and methylsulfanyl groups allows for unique reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H17NO2S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylphenyl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H17NO2S/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(20-3)10-15(13)19-2/h4-10H,1-3H3,(H,17,18) |
InChI Key |
RVKRSTCALXQVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
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